

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Hydrazodicarboxylate

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Compound of Interest

Compound Name: *Diisopropyl bicarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl hydrazodicarboxylate, a key intermediate in the production of diisopropyl azodicarboxylate (DIAD), a widely used reagent in organic synthesis. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction

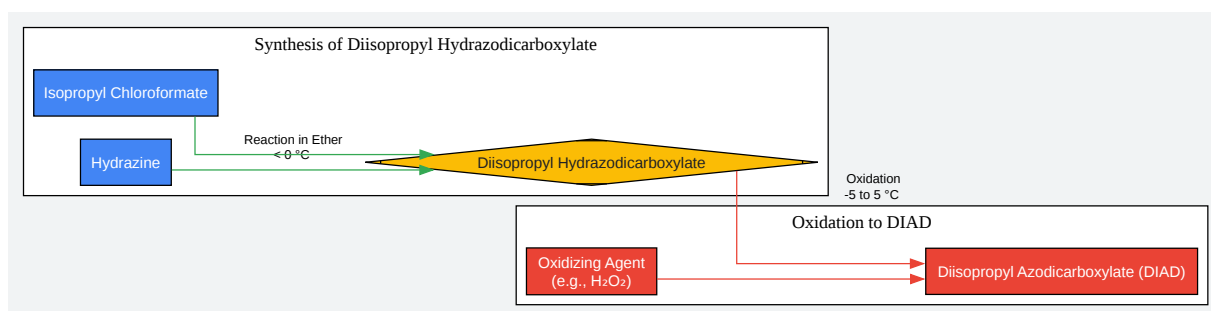
Diisopropyl hydrazodicarboxylate, also known as diisopropyl hydrazine-1,2-dicarboxylate, is a chemical compound that serves as the direct precursor to diisopropyl azodicarboxylate (DIAD). [1][2] While DIAD is well-known for its application in Mitsunobu reactions, the synthesis and characterization of its hydrogenated form are critical for ensuring the purity and efficiency of subsequent reactions. [3][4] This guide focuses on the synthesis of diisopropyl hydrazodicarboxylate and its key physical and spectroscopic properties.

Synthesis of Diisopropyl Hydrazodicarboxylate

The primary route for synthesizing diisopropyl hydrazodicarboxylate involves the reaction of isopropyl chloroformate with hydrazine. [2] An alternative method involves the reaction of carbazic acid isopropyl ester with diethyl carbonate. [3][5] The resulting diisopropyl hydrazodicarboxylate can then be oxidized to form diisopropyl azodicarboxylate (DIAD). [2]

Synthesis Pathway

The following diagram illustrates the common synthetic route to diisopropyl hydrazodicarboxylate and its subsequent oxidation to DIAD.



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Caption: Synthesis pathway of diisopropyl hydrazodicarboxylate and its oxidation to DIAD.

Experimental Protocols

Method 1: From Isopropyl Chloroformate and Hydrazine[2]

This method is a common laboratory-scale synthesis.

- Materials: Isopropyl chloroformate, hydrazine, diethyl ether.
- Procedure:
 - In a reaction vessel, hydrazine is dissolved in diethyl ether.
 - The solution is cooled to below 0°C using an ice bath.

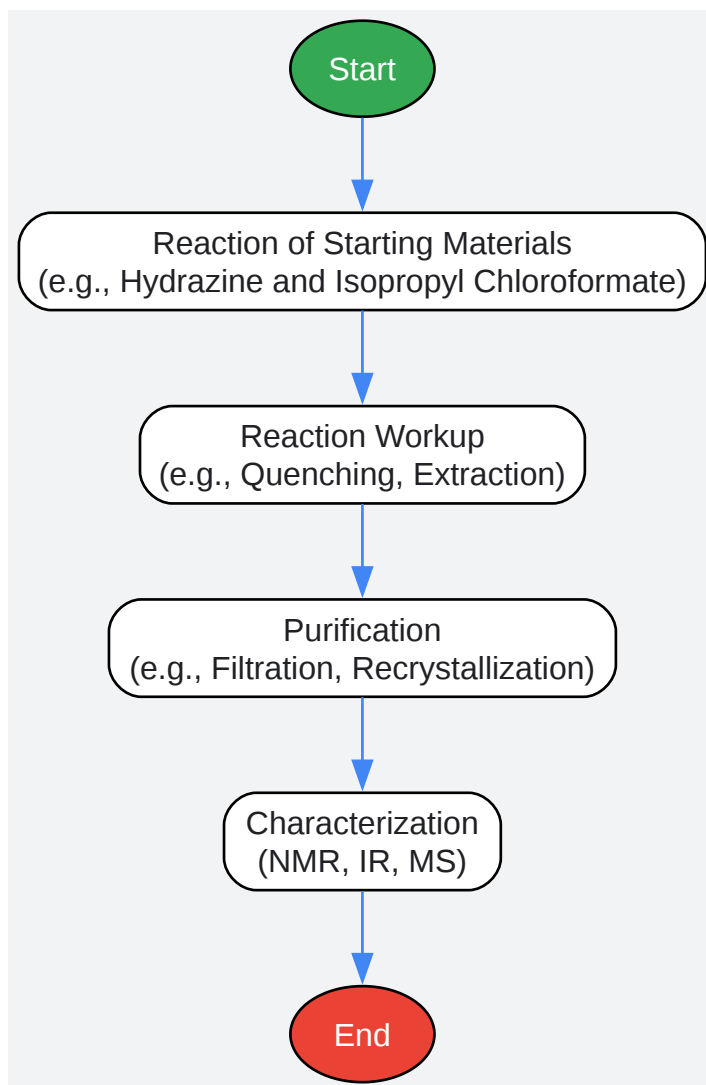
- Isopropyl chloroformate is added dropwise to the cooled hydrazine solution while maintaining the temperature below 0 °C.
- The reaction mixture is stirred for approximately 2 hours at this temperature.
- Upon completion, the reaction mixture is worked up to isolate the diisopropyl hydrazine-1,2-dicarboxylate.

Method 2: From Carbazic Acid Isopropyl Ester and Diethyl Carbonate[5][6]

This method provides an alternative route to the target compound.

- Materials: Carbazic acid isopropyl ester, diethyl carbonate, sodium methylate (as base), anhydrous dimethyl sulfoxide (solvent), hydrochloric acid.
- Procedure:
 - Under an inert gas atmosphere (e.g., nitrogen), add sodium methylate and anhydrous dimethyl sulfoxide to a three-necked flask.[6]
 - Sequentially add carbazic acid isopropyl ester and diethyl carbonate to the flask.[5][6]
 - Heat the reaction mixture to 100-180 °C for 2-6 hours.[5]
 - After cooling, adjust the pH of the solution to 4.5-7.5 using hydrochloric acid.[5][6]
 - The resulting precipitate, hydrogenated diisopropyl azodiformate (diisopropyl hydrazodicarboxylate), is collected by suction filtration.[5]

The following diagram outlines the general workflow for the synthesis and purification of diisopropyl hydrazodicarboxylate.



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Caption: General experimental workflow for synthesis and characterization.

Characterization of Diisopropyl Hydrazodicarboxylate

The structure and purity of the synthesized diisopropyl hydrazodicarboxylate are confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diisopropyl hydrazodicarboxylate and, for comparison, its oxidized form, DIAD.

Property	Diisopropyl Hydrazodicarboxylate	Diisopropyl Azodicarboxylate (DIAD)
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	C ₈ H ₁₄ N ₂ O ₄ [7]
Molecular Weight	204.22 g/mol	202.21 g/mol [7]
Appearance	White solid [8]	Orange to red liquid [1] [7]
Melting Point	106-108 °C [8]	3-5 °C [7] [9]
Boiling Point	Not readily available	75 °C at 0.25 mmHg [1] [7]
Solubility	Soluble in common organic solvents	Insoluble in water; soluble in most organic solvents [1] [10]
CAS Number	Not explicitly found for this specific name	2446-83-5 [7] [10]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of diisopropyl hydrazodicarboxylate.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹ H NMR	
Chemical Shift (δ)	Multiplicity
6.32 ppm	Singlet
4.98 ppm	Heptet
1.26 ppm	Doublet

¹³ C NMR	
Chemical Shift (δ)	Assignment
156.5 ppm	C=O[8]
70.2 ppm	OCH[8]
22.1 ppm	CH ₃ [8]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For the related compound, diisopropyl azodicarboxylate (DIAD), characteristic absorptions include a band for the azo group (N=N) near 1600 cm⁻¹ and strong carbonyl (C=O) stretches at approximately 1730 cm⁻¹.^[1] For diisopropyl hydrazodicarboxylate, the N-H stretch would be expected in the region of 3200-3500 cm⁻¹, and the C=O stretch would be in a similar region to that of DIAD.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique	m/z	Assignment
High-Resolution Mass Spectrometry (HRMS-ESI)	227.10029	[M+Na] ⁺ (Calculated)[8]
227.10023	[M+Na] ⁺ (Found)[8]	

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of diisopropyl hydrazodicarboxylate. The experimental protocols for its synthesis from common starting materials have been outlined, along with a summary of its key physical and spectroscopic properties. This information is valuable for researchers and professionals in the

fields of organic synthesis and drug development who utilize its oxidized derivative, DIAD, and require a thorough understanding of its precursor.

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